molecular formula C10H13NO B084538 3-Benzyloxazolidine CAS No. 13657-16-4

3-Benzyloxazolidine

Cat. No. B084538
CAS RN: 13657-16-4
M. Wt: 163.22 g/mol
InChI Key: FQNODHUYZYLTPN-UHFFFAOYSA-N
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Description

3-Benzyloxazolidine is a chemical compound that can be synthesized through various chemical processes. It is a part of the oxazolidine family, which are five-membered heterocyclic compounds containing oxygen and nitrogen. This compound has been studied for its potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of 3-Benzyloxazolidine derivatives has been approached through different methodologies. For instance, asymmetric synthesis has been used for creating 3-substituted tetrahydro-2-benzazepines, starting from compounds like 1-bromo-2-iodobenzene and proceeding through a series of reactions to produce tricyclic oxazolidine derivatives with high diastereoselectivity (Quick et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-Benzyloxazolidine and its derivatives can be intricate, with specific configurations leading to different chemical behaviors. For example, the structure of (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine has been established, showing an envelope conformation of the oxazolidine ring and confirming the absolute configuration of the compound (Gzella et al., 2010).

Chemical Reactions and Properties

3-Benzyloxazolidine compounds participate in various chemical reactions. For example, they can undergo catalytic oxidation processes or participate in ring-opening reactions. The catalytic activity and reaction outcomes can significantly differ based on the substituents and reaction conditions (Bikas et al., 2018).

Physical Properties Analysis

While specific physical properties of 3-Benzyloxazolidine are not extensively documented in the provided literature, such properties typically include melting points, boiling points, solubility, and crystal structure. These properties are crucial for understanding the compound's behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties of 3-Benzyloxazolidine derivatives include their reactivity, stability, and compatibility with different chemical reagents and conditions. For instance, reactions involving 3-Benzyloxazolidine can lead to the formation of diverse structures, such as benzoxazoles, through electrochemical synthesis methods, indicating the compound's versatility in organic synthesis (Koleda et al., 2017).

Scientific Research Applications

1. Application in the Field of Antibiotics

  • Summary of the Application : 3-Benzyloxazolidine is a type of oxazolidinone, a class of synthetic antibiotics that have been advanced in clinical use over the past 50 years . They are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N -aryl substituent .
  • Methods of Application : The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
  • Results or Outcomes : As they are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria, their biological activity is carefully analyzed .

2. Application in the Synthesis of Tropanes

  • Summary of the Application : 3-Benzyloxazolidine is used in the synthesis of 3- (2-aryloxazolidin-3-yl)tropanes .
  • Methods of Application : 3- (2-aryloxazolidin-3-yl)tropanes are obtained by reaction of aromatic aldehydes with 3- [N- (2-hydroxyethyl)amino]tropane . 3-benzyloxazolidine-2-spiro-3’- (8’-carbethoxy)-nortropane is obtained by reaction of benzylaminoethanol with 8-carbethoxynortropan-3-one .
  • Results or Outcomes : The synthesis of these compounds has been successfully achieved .

3. Application in the Field of Drug Delivery Systems

  • Summary of the Application : Oxazolidinones, including 3-Benzyloxazolidine, have been used in the development of drug delivery systems to overcome the poor water solubility of these compounds .
  • Methods of Application : The drug delivery systems are designed to enhance the solubility and bioavailability of the drugs .
  • Results or Outcomes : The drug delivery systems have shown promising results in improving the efficiency of the drugs .

4. Application in the Field of Indoor Air Quality

  • Summary of the Application : 3-Benzyloxazolidine has been used in the characterization of volatile organic compounds (VOCs) in indoor environments .
  • Methods of Application : Formaldehyde, a common indoor air pollutant, has been sampled by its reaction with N-benzylethanolamine to give 3-benzyloxazolidine .
  • Results or Outcomes : This method has provided a new way to monitor and control indoor air quality .

5. Application in the Field of Microscopy

  • Summary of the Application : Microscopy is the main technique to visualize and study the structure and function of cells. The impact of optical and electron microscopy techniques is enormous in all fields of biomedical research .
  • Methods of Application : Different research areas rely on microscopy in diverse ways. The use of microscopy has a distinctive pattern in each research area .
  • Results or Outcomes : Nearly half of the articles from pharmacology journals did not use any microscopy method, compared to the use of microscopy in almost all the articles from cell biology journals .

6. Application in the Field of Artificial Intelligence

  • Summary of the Application : Scientists are enthusiastically imagining ways in which artificial intelligence (AI) tools might improve research .
  • Methods of Application : AI tools are being proposed in which ‘self-driving’ laboratories abound, human participants can be replaced by generative AI and ‘AI scientists’ write research papers .
  • Results or Outcomes : The widespread adoption of AI tools might impact scientific knowledge production and understanding .

properties

IUPAC Name

3-benzyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNODHUYZYLTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312774
Record name 3-Benzyloxazolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxazolidine

CAS RN

13657-16-4
Record name 13657-16-4
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Record name 3-Benzyloxazolidine
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Record name 13657-16-4
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Record name 3-Benzyloxazolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
LM Kostochka, VP Lezina, ML Kostochka - Chemistry of Heterocyclic …, 2003 - Springer
… We obtained 3-benzyloxazolidine-2-spiro-3'-(8'-carbethoxy)nortropane by reaction of … In fact, using urethane 9 as the starting compound [5] leads to formation of 3-benzyloxazolidine-2-…
Number of citations: 4 link.springer.com
NL Weinberg, EA Brown - The Journal of Organic Chemistry, 1966 - ACS Publications
… The ratio of areas of these peaks (1:1:2) agreed with the assignment of structure as 3-benzyloxazolidine. The infrared spectra of the product and an authentic sample35 were identical. …
Number of citations: 87 pubs.acs.org
J Van Dam, P Daenens… - Journal of fire sciences, 1994 - journals.sagepub.com
… Formaldehyde was quantified indirectly by gas chromatographic analysis of 3-benzyloxazolidine. This compound was formed by reaction of formaldehyde with N-benzylethanolamine. …
Number of citations: 3 journals.sagepub.com
EM Buev, MA Stepanov, VS Moshkin… - Organic …, 2019 - ACS Publications
… In light of simple modification of synthon A by an oxygen atom, 5-aryl-3-benzyloxazolidine 2 seems to be the most appropriate synthetic equivalent for the synthesis of dibenzo[c,f]…
Number of citations: 13 pubs.acs.org
ER Kennedy, RH Hill - Analytical Chemistry, 1982 - ACS Publications
… iV-Benzylethanolamine was commercially available and found to react readily with formaldehyde to form 3-benzyloxazolidine in high yield. Since the collection of the formaldehyde …
Number of citations: 121 pubs.acs.org
WT Muse, JS Anthony, JD Bergmann… - Drug and Chemical …, 1997 - Taylor & Francis
… by comparing the peak area of 3-benzyloxazolidine present in the absorption tubes to a … injections of 3-benzyloxazolidine standards (Equation 1). The 3-benzyloxazolidine standards …
Number of citations: 22 www.tandfonline.com
MA Casadei, S Cesa, A Inesi - Tetrahedron, 1995 - Elsevier
… 3-Benzyloxazolidine-2,4-dione has been recognized in the mixture obtained from 2-bromo-N-benzylacetamide; its formation has been ascribed to the addition of the conjugate base of …
Number of citations: 33 www.sciencedirect.com
E Righi, G Aggazzotti, G Fantuzzi, V Ciccarese… - Science of the total …, 2002 - Elsevier
… benzylethanolamine and is converted to 3-benzyloxazolidine by reaction with the N-benzylethanolamine (Seppanen et al., 1999). The 3-benzyloxazolidine is desorbed from the sorbent …
Number of citations: 98 www.sciencedirect.com
JW Huffman - Journal of the American Chemical Society, 1958 - ACS Publications
… 2-(p-methoxyphenyl)-3-benzyloxazolidine in 75 ml. of refluxing methanol for 24 hours yielded 98% (1.66 g.) of 2(benzylamino)-ethanol, as shown by its infrared spectrum. (b) Repetition …
Number of citations: 22 pubs.acs.org
J Van Dam, L Laruelle, P Daenens - Journal of fire sciences, 1994 - journals.sagepub.com
… chromatographic analysis of 3-benzyloxazolidine derivative. This compound was formed … The area of the 3-benzyloxazolidine peak was determined and compared with a calibration …
Number of citations: 2 journals.sagepub.com

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